ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate
Overview
Description
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an ethyl ester group attached to a pyrazolyl ring, which is substituted with a prop-2-ynoate moiety. Due to its unique structure, it has garnered interest in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazol-4-ylmethanol and propiolic acid.
Reaction Steps: The reaction involves the esterification of propiolic acid with 1H-pyrazol-4-ylmethanol under acidic conditions. The esterification process is usually carried out using a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrazolyl ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoic acid.
Reduction: Reduction can yield ethyl 3-(1H-pyrazol-4-yl)prop-2-ynol.
Substitution: Substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate has found applications in several scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and fluorescent dyes.
Mechanism of Action
The mechanism by which ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is compared with other pyrazole derivatives such as:
Ethyl 3-(1H-pyrazol-4-yl)propanoate: Similar structure but lacks the prop-2-ynoate group.
Ethyl 3-(1H-pyrazol-3-yl)prop-2-ynoate: Different position of the pyrazolyl group.
Ethyl 3-(1H-pyrazol-4-yl)but-2-ynoate: Similar structure but with an additional methylene group.
These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXBASNKOMISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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